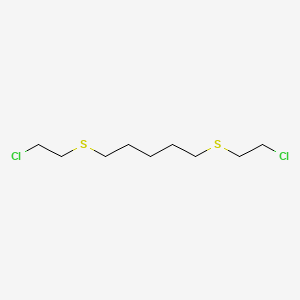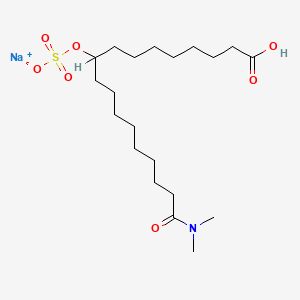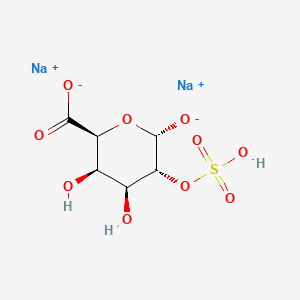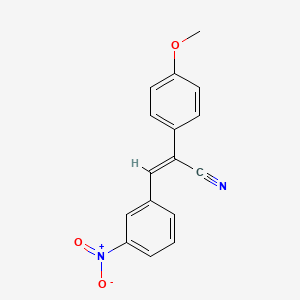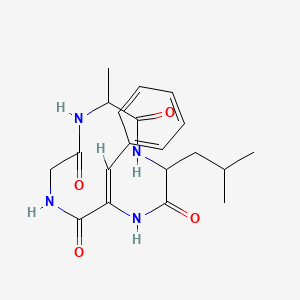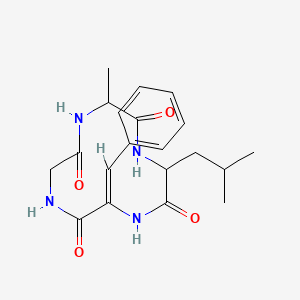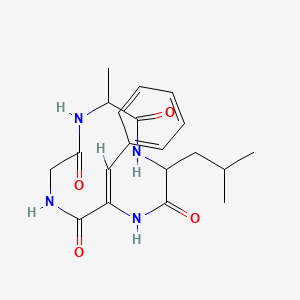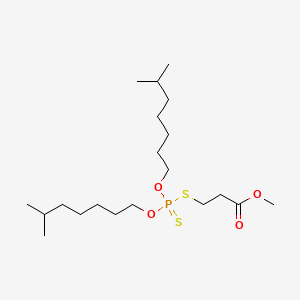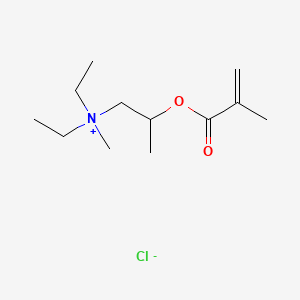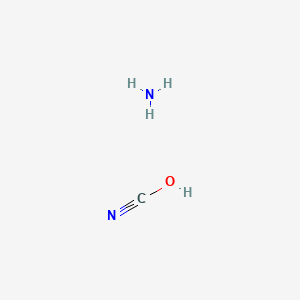
Ammonium isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium isocyanate is an inorganic compound with the formula [NH4]+[OCN]−. It is a colorless, solid salt that is known for its role in the historical Wöhler synthesis, which demonstrated the conversion of ammonium cyanate into urea. This reaction was pivotal in the development of organic chemistry as it challenged the concept of vitalism by showing that organic compounds could be synthesized from inorganic precursors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium isocyanate can be prepared by mixing solutions of ammonium chloride and potassium cyanate. The reaction proceeds as follows: [ \text{NH4Cl} + \text{KOCN} \rightarrow \text{NH4OCN} + \text{KCl} ] This reaction is typically carried out in aqueous solution and requires heating to ensure complete reaction .
Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its instability and tendency to decompose into urea, the preparation methods used in laboratories involve similar principles. The reaction conditions are carefully controlled to prevent decomposition and ensure the purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium isocyanate undergoes several types of chemical reactions, including:
Decomposition: It decomposes to form ammonia and cyanic acid, which subsequently react to produce urea: [ \text{NH4OCN} \rightarrow \text{NH3} + \text{HOCN} \rightarrow (\text{NH2})2\text{CO} ]
Hydrolysis: In the presence of water, this compound hydrolyzes to form urea and carbon dioxide: [ \text{NH4OCN} + \text{H2O} \rightarrow (\text{NH2})2\text{CO} + \text{CO2} ]
Common Reagents and Conditions:
Reagents: Ammonium chloride, potassium cyanate, water.
Conditions: Aqueous solution, heating to facilitate the reaction.
Major Products:
Aplicaciones Científicas De Investigación
Ammonium isocyanate has several applications in scientific research, particularly in the fields of chemistry and materials science:
Synthesis of Urea: The Wöhler synthesis, which involves the conversion of this compound to urea, is a fundamental reaction in organic chemistry.
Polyurethane Production:
Mecanismo De Acción
The mechanism by which ammonium isocyanate exerts its effects involves its decomposition into ammonia and cyanic acid, followed by the formation of urea. This process can be described by the following steps:
Decomposition: this compound decomposes to form ammonia and cyanic acid.
Reaction with Water: Cyanic acid reacts with water to form urea and carbon dioxide.
Formation of Urea: The overall reaction results in the formation of urea, a stable organic compound.
Comparación Con Compuestos Similares
Ammonium isocyanate can be compared with other similar compounds, such as:
Ammonium Cyanate: An inorganic compound with the formula [NH4]+[OCN]−, which is structurally similar to this compound but differs in its reactivity and stability.
This compound is unique in its ability to decompose into urea, a reaction that has significant historical and scientific importance. Its reactivity and applications make it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
22981-32-4 |
|---|---|
Fórmula molecular |
CH4N2O |
Peso molecular |
60.056 g/mol |
Nombre IUPAC |
azane;cyanic acid |
InChI |
InChI=1S/CHNO.H3N/c2-1-3;/h3H;1H3 |
Clave InChI |
QYTOONVFPBUIJG-UHFFFAOYSA-N |
SMILES canónico |
C(#N)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

